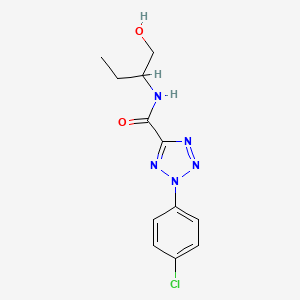
2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide (CHBT) is a novel compound with potential applications in scientific research. CHBT is an aromatic heterocyclic compound containing an amide group and a tetrazole ring. It is a colorless solid with a molecular weight of 285.7 g/mol and a melting point of 131-132°C. It is soluble in water, ethanol, and chloroform.
科学的研究の応用
2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide has potential applications in scientific research, particularly in the fields of drug discovery and drug design. It has been used in the synthesis of various bioactive molecules and has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic activities. Additionally, it has been used to study the structure-activity relationships of various compounds.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide is not fully understood. However, it is believed that the tetrazole ring of 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide is responsible for its bioactivity. The ring is believed to interact with the active sites of enzymes and other proteins, leading to various biological activities. Additionally, the amide group is believed to be involved in the binding of 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide to target molecules, leading to the observed biological activities.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide has been shown to have a wide range of biological activities. In vitro studies have shown that 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide has anti-cancer, anti-inflammatory, and anti-diabetic activities. Additionally, it has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory and anti-diabetic effects in animal models.
実験室実験の利点と制限
One of the advantages of using 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide for scientific research is that it is relatively inexpensive and easily synthesized. Additionally, it has a wide range of biological activities, making it a useful tool for drug discovery and design. However, there are some limitations to using 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in different biological systems.
将来の方向性
There are several potential future directions for the use of 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide in scientific research. For example, further studies could be conducted to determine its mechanism of action and to explore its potential applications in drug discovery and design. Additionally, further research could be conducted to determine the structure-activity relationships of 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide and other related compounds. Finally, further studies could be conducted to explore the potential of 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide as an anti-cancer, anti-inflammatory, and anti-diabetic agent.
合成法
2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide can be synthesized from commercially available 4-chlorophenylhydrazine hydrochloride and 1-hydroxybutan-2-one. The reaction starts with the formation of a hydrazone by the condensation of the two reactants in the presence of an acid catalyst. This is then followed by the cyclization of the hydrazone to form the desired product, 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide. The reaction is conducted in a solvent such as ethanol or water and is typically carried out at room temperature.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O2/c1-2-9(7-19)14-12(20)11-15-17-18(16-11)10-5-3-8(13)4-6-10/h3-6,9,19H,2,7H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDQUXMXJSZXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=NN(N=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-tetrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6504094.png)
![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6504123.png)
![N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6504126.png)
![N-cyclopropyl-2-(5-oxo-4-{4-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]phenyl}-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)acetamide](/img/structure/B6504128.png)
![N-{4-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-2-phenoxyacetamide](/img/structure/B6504130.png)
![N-{4-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6504133.png)
![N-{4-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6504136.png)
![3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-6-(2-methyl-1H-imidazol-1-yl)pyridazine](/img/structure/B6504142.png)
![N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B6504143.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504151.png)
![ethyl 4-[2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B6504159.png)

![2-{[6,8-dimethyl-2-(2-methylpropyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6504180.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504189.png)